molecular formula C29H36N2O8S2 B607637 Trimebutine (3-TCBS) CAS No. 1456509-46-8

Trimebutine (3-TCBS)

カタログ番号: B607637
CAS番号: 1456509-46-8
分子量: 604.7 g/mol
InChIキー: ACKBGPXURGPUEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリメブチン3-チオカルバモイルベンゼンスルホン酸塩: は、特に鎮静剤を使用しない完全な大腸内視鏡検査を受ける患者における内臓痛の治療を目的として開発された新規化合物です . この薬剤は、消化管内のオピオイド受容体を標的とする、オピオイド受容体アゴニストとして作用する低分子化合物です .

製法

合成経路および反応条件: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩の合成には、トリメブチンと3-チオカルバモイルベンゼンスルホン酸の反応が含まれます。 反応条件としては、一般的に有機溶媒と触媒を用いて、目的の生成物の生成を促進します .

工業的製造方法: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩の工業的製造は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、反応条件の最適化が含まれ、これにより、最終生成物の高収率と高純度が確保されます。 工業的製造プロセスでは、高速液体クロマトグラフィー (HPLC) などの高度な精製技術が一般的に使用されます .

化学反応解析

反応の種類: : トリメブチン3-チオカルバモイルベンゼンスルホン酸塩は、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です .

一般的な試薬と条件

主要な生成物: : これらの反応から生成される主要な生成物には、トリメブチン3-チオカルバモイルベンゼンスルホン酸塩のさまざまな誘導体があり、これらは異なる薬理学的活性を示す可能性があります .

科学研究への応用

トリメブチン3-チオカルバモイルベンゼンスルホン酸塩は、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate involves the reaction of trimebutine with 3-thiocarbamoylbenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of Trimebutine 3-thiocarbamoylbenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in the industrial production process .

化学反応の分析

Types of Reactions: : Trimebutine 3-thiocarbamoylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of Trimebutine 3-thiocarbamoylbenzenesulfonate, which may exhibit different pharmacological activities .

生物活性

Trimebutine (3-TCBS), chemically known as 3-(4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester), is a pharmaceutical compound primarily used for its gastrointestinal effects. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.

Trimebutine exhibits a multifaceted mechanism of action, primarily influencing the gastrointestinal tract:

  • Opiate Receptor Agonism : It acts as an agonist at peripheral mu, kappa, and delta opiate receptors, which modulates gut motility and visceral sensitivity .
  • Gastrointestinal Peptide Modulation : The compound promotes the release of gastrointestinal peptides such as motilin and influences the secretion of vasoactive intestinal peptide, gastrin, and glucagon. This modulation contributes to its effects on gastric emptying and intestinal motility .
  • Phase III Activity Induction : Trimebutine induces phase III-like activity in the migrating motor complex (MMC), essential for normal gastrointestinal motility. This effect has been observed in both adults and infants with dysmotility .

Clinical Applications

Trimebutine is primarily indicated for treating functional bowel disorders, including:

  • Irritable Bowel Syndrome (IBS) : Clinical studies demonstrate that trimebutine significantly alleviates symptoms such as abdominal pain, distension, flatulence, constipation, and diarrhea. A controlled trial showed that 200 mg administered three times daily was more effective than placebo in symptom relief .
  • Abdominal Pain Management : It has been effective in managing acute and chronic abdominal pain across various patient demographics, including children .

Efficacy in Clinical Trials

A series of clinical trials have confirmed trimebutine's efficacy:

Study TypeDosageDurationResults
Controlled Trial200 mg TID3 daysRapid relief of IBS symptoms (p < 0.001)
Controlled Trial200 mg TID2 weeksComparable efficacy to mebeverine in symptom relief
Phase I StudyVarious doses-Established safety and tolerability profile

Case Studies

  • Infants with Intestinal Dysmotility : A study involving infants showed that intravenous administration of trimebutine resulted in significant phase III-like activity within minutes post-administration, indicating its potential for acute management of severe digestive disorders .
  • Visceral Pain Management : In patients with visceral pain syndromes, trimebutine demonstrated a favorable safety profile with minimal side effects reported during trials .

Safety Profile

Trimebutine is generally well-tolerated. The most common side effects reported include mild gastrointestinal disturbances. No serious adverse events have been documented in clinical settings at therapeutic doses .

特性

CAS番号

1456509-46-8

分子式

C29H36N2O8S2

分子量

604.7 g/mol

IUPAC名

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChIキー

ACKBGPXURGPUEW-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

正規SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GIC-1001;  GIC1001;  GIC 1001;  GIC1001 TB-905-02;  GIC1001 CTB salt;  GIC1001 3-carbamothioylbenzenesulfonate salt.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine (3-TCBS)
Reactant of Route 2
Reactant of Route 2
Trimebutine (3-TCBS)
Reactant of Route 3
Reactant of Route 3
Trimebutine (3-TCBS)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimebutine (3-TCBS)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimebutine (3-TCBS)
Reactant of Route 6
Trimebutine (3-TCBS)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。